molecular formula C12H10FNO2 B11889318 Ethyl 6-fluoroquinoline-2-carboxylate CAS No. 1356126-69-6

Ethyl 6-fluoroquinoline-2-carboxylate

Cat. No.: B11889318
CAS No.: 1356126-69-6
M. Wt: 219.21 g/mol
InChI Key: OGIYKHQQDDZQIZ-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of heterocyclic chemistry. frontiersin.orgnumberanalytics.com First identified in coal tar in the 19th century, its name originates from quinine, a natural antimalarial compound, highlighting its historical connection to medicinal chemistry. numberanalytics.com This structural motif is not merely of historical interest; it is a highly attractive and versatile scaffold in modern drug design and materials science. numberanalytics.comnih.gov

The significance of the quinoline nucleus is underscored by its presence in a multitude of pharmacologically active compounds. frontiersin.orgnih.gov Researchers have successfully developed quinoline-based molecules with a wide array of therapeutic applications, including anticancer, antibacterial, antiviral, antimalarial, and antiparasitic properties. nih.govbenthamdirect.comnih.gov Beyond medicine, the quinoline structure serves as a crucial building block for creating complex molecules used as agrochemicals and specialized materials, owing to its versatile chemical reactivity. numberanalytics.com

Evolution and Importance of Fluoroquinoline Derivatives in Academic Inquiry

The strategic incorporation of fluorine atoms into organic molecules has become a powerful tool in medicinal chemistry, and the quinoline family is a prime example of this strategy's success. The journey began with quinolone antibiotics, such as nalidixic acid, which were later structurally modified to create fluoroquinolones. researchgate.netmdpi.com A pivotal moment in this evolution was the introduction of a fluorine atom, most commonly at the C-6 position of the quinoline ring. mdpi.comnih.gov

This modification was found to significantly enhance the biological activity of the compounds, particularly their potency as broad-spectrum antibacterial agents. mdpi.comnih.gov The discovery spurred extensive research, leading to the development of several generations of fluoroquinolone antibiotics that target bacterial DNA gyrase and topoisomerase IV. researchgate.netnih.gov More recently, the focus of academic inquiry has expanded, with research exploring the potential of fluoroquinolone derivatives as a new class of anticancer agents, demonstrating their cytotoxic effects against various cancer cell lines. nih.govresearchgate.net This "drug repositioning" is an attractive area of research due to the well-understood chemistry and favorable pharmacokinetic properties of the fluoroquinolone scaffold. nih.govresearchgate.net

Positioning of Ethyl 6-fluoroquinoline-2-carboxylate within the Quinoline Research Landscape

This compound occupies a strategic position within the broader landscape of quinoline research. While not an end-product therapeutic agent itself, it serves as a crucial and versatile synthetic intermediate for the creation of more complex and potentially bioactive molecules. Its structure is a composite of three key features: the foundational quinoline ring system, the bio-activity-enhancing fluorine atom at the 6-position, and a reactive ethyl carboxylate group at the 2-position.

The value of such a scaffold is evident in related research where similar fluoroquinoline carboxylate esters are used as precursors for novel derivatives. For instance, compounds like ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate and ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate are well-established intermediates in multi-step syntheses. prepchem.comorientjchem.org Research has shown that modifying such structures, for example by introducing fatty amide chains, can lead to derivatives with promising cytotoxic activity against cancer cells and potent antimicrobial properties. nih.gov

Furthermore, the substitution pattern of this compound is particularly noteworthy. The presence of a functional group at the C-2 position is significant, as modifications at this site, along with the C-4 position, have been shown to yield 6-fluoroquinoline (B108479) derivatives with potent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov The availability of precursors like 6-fluoroquinoline-2-carboxaldehyde further suggests active research into developing diverse molecules from the C-2 position of the 6-fluoroquinoline core. sigmaaldrich.comthermofisher.com

Therefore, this compound is best understood as a high-value building block. It provides chemists with a platform to explore novel chemical space, enabling the synthesis of libraries of compounds for screening against a range of biological targets, from bacteria and parasites to cancer cells.

Interactive Data Tables

Table 1: General Properties of the Quinoline Scaffold

PropertyDescription
Chemical Formula C₉H₇N frontiersin.org
Structure Aromatic heterocyclic compound composed of a benzene ring fused to a pyridine ring. frontiersin.orgnumberanalytics.com
Reactivity Undergoes both electrophilic and nucleophilic substitution reactions. frontiersin.org
Significance Key structural motif in medicinal chemistry and materials science. numberanalytics.comnih.govbenthamdirect.com

Table 2: Physicochemical Properties of Ethyl 6-fluoroquinoline-4-carboxylate (Isomer)

PropertyValueSource
Molecular Formula C₁₂H₁₀FNO₂PubChem nih.gov
Molecular Weight 219.21 g/mol PubChem nih.gov
IUPAC Name ethyl 6-fluoroquinoline-4-carboxylatePubChem nih.gov
Canonical SMILES CCOC(=O)C1=C2C=C(C=CC2=NC=C1)FPubChem nih.gov
InChI Key WHJHKGFLUBQGRI-UHFFFAOYSA-NPubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1356126-69-6

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

ethyl 6-fluoroquinoline-2-carboxylate

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)11-5-3-8-7-9(13)4-6-10(8)14-11/h3-7H,2H2,1H3

InChI Key

OGIYKHQQDDZQIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)F

Origin of Product

United States

Synthetic Methodologies for Ethyl 6 Fluoroquinoline 2 Carboxylate

Historical and Modern Approaches to Quinoline-2-carboxylate Synthesis

The construction of the quinoline (B57606) ring is a foundational aspect of synthetic organic chemistry, with several named reactions developed over the years. rsc.org These methods, originally designed for simpler quinolines, have been adapted to produce more complex derivatives, including those with a carboxylate group at the 2-position.

The Gould-Jacobs reaction is a versatile method for preparing quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The process begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu This is followed by a thermal cyclization to form the quinoline ring. ablelab.eu

The general mechanism involves:

A nucleophilic attack by the aniline's nitrogen on the malonic ester derivative. wikipedia.org

Elimination of an alcohol (e.g., ethanol) to form an anilidomethylenemalonic ester intermediate. wikipedia.org

A 6-electron cyclization upon heating, which forms the quinoline ring. wikipedia.org

Subsequent hydrolysis (saponification) of the ester group and decarboxylation can yield a 4-hydroxyquinoline. wikipedia.org

While the classic Gould-Jacobs reaction typically yields 4-hydroxy-3-carboalkoxyquinolines, modifications and careful selection of starting materials can, in principle, be adapted for the synthesis of other quinoline isomers. rsc.orgwikipedia.org The reaction is particularly effective for anilines that contain electron-donating groups in the meta-position. wikipedia.org Microwave-assisted heating has been shown to dramatically shorten reaction times and improve yields compared to conventional heating methods. ablelab.eu

The Conrad-Limpach-Knorr synthesis is another cornerstone in quinoline chemistry, involving the reaction of anilines with β-ketoesters. wikipedia.orgscribd.com This reaction exhibits interesting regioselectivity based on temperature. quimicaorganica.org

Conrad-Limpach Synthesis: At moderate temperatures, the reaction favors the formation of 4-hydroxyquinolines. The mechanism starts with the attack of the aniline on the keto group of the β-ketoester, leading to a Schiff base intermediate which then cyclizes. wikipedia.orgscribd.com

Knorr Quinoline Synthesis: At higher temperatures (around 140 °C), the aniline preferentially attacks the ester group of the β-ketoester. This leads to a β-keto anilide intermediate, which upon cyclization, forms 2-hydroxyquinolines (often existing as the 2-quinolone tautomer). wikipedia.org

These classical methods provide a foundational framework for accessing the quinoline core, which can be further functionalized to yield target molecules like quinoline-2-carboxylates. acs.org

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate complex molecules in a single step. researchgate.netrsc.org Several MCRs have been developed for quinoline synthesis.

Doebner-von Miller Reaction: This reaction typically involves the condensation of an aniline with α,β-unsaturated carbonyl compounds, which can be formed in situ. nih.gov A variation, the Doebner reaction, uses an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. jptcp.comthieme-connect.com

Povarov Reaction: This is an inverse-electron-demand Diels-Alder reaction that combines an aryl amine, an aldehyde, and an activated alkene or alkyne to produce tetrahydroquinolines or quinolines, respectively. mdpi.com

Other MCRs: Catalytic MCRs, sometimes employing metals like zinc(II) triflate or metal-free conditions with catalysts like iodine, allow for the coupling of various components such as anilines, aldehydes, and alkynes to produce highly substituted quinolines. rsc.orgnih.gov These methods offer high versatility and enable the incorporation of diverse functional groups. rsc.org

Table 1: Comparison of General Quinoline Synthesis Methods

Synthetic MethodKey ReactantsPrimary Product TypeKey Advantages
Gould-JacobsAniline, Diethyl ethoxymethylenemalonate4-HydroxyquinolinesGood for meta-substituted anilines; can be microwave-assisted. wikipedia.orgablelab.eu
Conrad-Limpach-KnorrAniline, β-ketoester4-Hydroxyquinolines or 2-Quinolones (temperature-dependent)Temperature control allows for regioselectivity. wikipedia.org
Doebner-von MillerAniline, α,β-Unsaturated carbonylSubstituted QuinolinesIn situ generation of reactants is possible. nih.gov
Multicomponent Reactions (e.g., Povarov)Aniline, Aldehyde, Alkyne/AlkenesHighly substituted (tetrahydro)quinolinesHigh atom economy and efficiency; builds complexity quickly. researchgate.netrsc.orgmdpi.com

Targeted Synthesis of Ethyl 6-fluoroquinoline-2-carboxylate

The direct synthesis of this compound typically involves a two-step process: the creation of the corresponding carboxylic acid precursor, followed by its esterification.

The most direct precursor for the target ester is 6-fluoroquinoline-2-carboxylic acid. nih.gov This acid can be synthesized through various routes, often starting from appropriately substituted anilines. For instance, a Pfitzinger reaction, which involves condensing isatin (B1672199) with a carbonyl compound, can be used to produce quinoline-4-carboxylic acids, and variations of this approach can lead to 2-carboxylic acid derivatives. mdpi.com The synthesis of related fluoroquinolone carboxylic acids has been extensively documented in the context of developing antibacterial agents. nih.gov

Another potential precursor is 6-fluoroquinoline-2-carboxaldehyde, which can be oxidized to the carboxylic acid. sigmaaldrich.combldpharm.com The carboxylic acid, 6-fluoroquinoline-2-carboxylic acid, is a stable solid compound that serves as the immediate starting material for the final esterification step. nih.govchemicalbook.com

Once 6-fluoroquinoline-2-carboxylic acid is obtained, the final step is its conversion to the ethyl ester. The most common and direct method for this transformation is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comresearchgate.net The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the formation of the ester. masterorganicchemistry.com

The mechanism proceeds via several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.com

Nucleophilic attack by the ethanol (B145695) on the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, reforming the carbonyl double bond. youtube.com

Deprotonation to yield the final ester product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

Table 2: Reagents for Fischer Esterification of 6-fluoroquinoline-2-carboxylic acid

Reactant/ReagentRoleTypical Example
6-fluoroquinoline-2-carboxylic acidStarting MaterialThe substrate to be esterified. nih.gov
EthanolNucleophile/SolventProvides the ethyl group of the ester; used in excess. masterorganicchemistry.com
Acid CatalystCatalystSulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl). masterorganicchemistry.commasterorganicchemistry.com

Alternative esterification methods exist, such as using coupling reagents or converting the carboxylic acid to a more reactive acyl chloride before adding the alcohol, but Fischer esterification remains a straightforward and common choice for this type of transformation. organic-chemistry.org

Compound Index

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of quinoline derivatives, including this compound, is highly dependent on the careful optimization of reaction conditions to maximize product yield and ensure high purity. Traditional synthetic routes often suffer from drawbacks such as the use of costly and hazardous reagents, the need for excessive heat, and the formation of unwanted side products. fao.org Consequently, significant research has focused on refining these parameters.

A foundational approach to forming the quinoline core involves the cyclization of substituted anilines. For instance, in a synthesis of the closely related precursor, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, specific conditions are paramount for a successful outcome. The process begins with the reaction of 4-fluoroaniline (B128567) with diethyl ethoxymethylenemalonate. This mixture is heated to approximately 140°C in a nitrogen atmosphere, allowing for the removal of the ethanol byproduct, which drives the reaction forward. prepchem.com Following this initial condensation, a high-boiling point solvent like diphenyl ether is introduced, and the mixture is heated to its reflux temperature to facilitate the crucial cyclization step. prepchem.com Cooling the mixture and washing with a solvent like diethyl ether allows for the isolation of the product. prepchem.com This multi-step process demonstrates how temperature, solvent choice, and reaction time are all critical variables that must be controlled to achieve a desirable yield, which in one documented case was 69%. prepchem.com

Further optimization is evident in multi-step syntheses where specific functional groups are introduced. For example, forming an azide (B81097) at the C-7 position of a quinoline ring can be selectively achieved using sodium azide at a controlled temperature of 60°C. nih.gov The subsequent reduction of this azide to an amine is carried out under mild conditions using zinc and ammonium (B1175870) chloride, preventing the decomposition of the sensitive quinoline core. nih.gov These examples underscore the principle that each step in a synthetic sequence requires its own set of optimized conditions to ensure the final product is obtained with high fidelity.

Table 1: Example of Reaction Conditions for a Fluoroquinoline Precursor Synthesis prepchem.com
ParameterConditionPurpose
Reactants4-fluoroaniline, Diethyl ethoxymethylenemalonateBuilding blocks for the quinoline ring
Initial Temperature140°CTo initiate condensation and remove ethanol
Cyclization SolventDiphenyl etherHigh-boiling medium to achieve reflux temperature for cyclization
Final StepCooling and washing with diethyl etherTo precipitate and purify the final product
Reported Yield69%Outcome of the optimized procedure

Catalytic Approaches in Fluoroquinoline Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to construct complex molecules like fluoroquinolones. Catalytic activation of C-H bonds, for example, provides a powerful pathway for creating a variety of heterocyclic compounds, including the quinoline scaffold. nih.gov Transition metals such as palladium, copper, and ruthenium are frequently employed to facilitate these transformations, often leading to higher efficiency and milder reaction conditions than classical methods. nih.govnih.govrsc.org

Role of Specific Catalysts (e.g., Isopolyoxomolybdates)

While the direct application of isopolyoxomolybdates in the synthesis of this compound is not extensively documented, other molybdenum-based compounds serve a critical catalytic role in forming the quinolone ring system. A notable example is the use of molybdenum hexacarbonyl (Mo(CO)₆) in palladium-catalyzed carbonylative Sonogashira annulation reactions. nih.govrsc.org In this sophisticated approach, Mo(CO)₆ functions as a solid, and therefore safer, source of carbon monoxide (CO). nih.gov The reaction couples a 2-iodoaniline (B362364) with an alkyne in the presence of a palladium catalyst; the in-situ generated CO is then incorporated to form the carbonyl group and trigger the cyclization that yields the 4-quinolone structure. rsc.org This method avoids the handling of gaseous CO and can be highly efficient, even allowing for the reaction to proceed at room temperature for substrates with sensitive functional groups. nih.gov

Table 2: Components of a Palladium/Molybdenum Catalytic System for Quinolone Synthesis nih.govrsc.org
ComponentFunctionExample
Primary CatalystFacilitates C-C bond formation (cross-coupling)Palladium complex (e.g., Pd-NHC)
CO SourceProvides the carbonyl group for the quinolone ringMolybdenum hexacarbonyl (Mo(CO)₆)
SubstratesStarting materials for the quinoline ring2-iodoanilines and alkynes
Energy SourceTo drive the reactionConventional heating or microwave irradiation

Eco-efficient and Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and cost-effective manufacturing processes. fao.orgbohrium.com The synthesis of fluoroquinolones is an area where these principles have been successfully applied to overcome the limitations of conventional methods, which often involve vast quantities of hazardous solvents and high energy consumption. fao.org

Green chemistry approaches aim to reduce or eliminate hazardous substances in the design of chemical products and processes. bohrium.com Key strategies in the synthesis of fluoroquinolones include:

Use of Environmentally Benign Solvents : Replacing harmful organic solvents with greener alternatives, such as water, is a primary goal. bohrium.com Green catalytic processes have been developed that allow for the rapid synthesis of fluoroquinolones in refluxing water. bohrium.com

Recyclable Catalysts : The development of stable, reusable catalysts is central to green synthesis. ijbpas.com These catalysts are not only economical and readily available but can be recovered and reused over multiple cycles with consistent performance, minimizing waste. ijbpas.com

Energy Efficiency : Techniques like microwave-assisted organic synthesis have revolutionized chemical production. ijbpas.comresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to improved yields and safer product profiles by minimizing thermal decomposition. ijbpas.com

These eco-efficient methods provide a faster, safer, and more sustainable route to valuable pharmaceutical compounds, representing a significant improvement over traditional synthetic protocols. bohrium.comijbpas.com

Table 3: Comparison of Conventional vs. Green Synthesis Approaches for Fluoroquinolones fao.orgbohrium.comijbpas.com
ParameterConventional MethodsGreen Chemistry Approach
SolventsOften harmful, volatile organic solventsWater, or other eco-friendly solvents
CatalystsOften stoichiometric, non-recyclable reagentsEconomical, stable, and recyclable catalysts
EnergyProlonged heating (high energy consumption)Microwave irradiation (rapid, energy-efficient)
ByproductsSignificant generation of waste and side productsMinimized waste, higher atom economy
EfficiencyLonger reaction times, often lower yieldsShorter reaction times, often superior yields

Chemical Reactivity and Functionalization of Ethyl 6 Fluoroquinoline 2 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Core

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of a fluorine atom at the C-6 position and an ethyl carboxylate group at the C-2 position further deactivates the ring. The fluorine atom, while being an ortho-, para-director, is also a deactivating group. The ethyl carboxylate group is a meta-directing deactivator.

Given the directing effects of the substituents, electrophilic attack is most likely to occur at the C-5 and C-8 positions of the quinoline ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com The conditions for these reactions typically require strong acids and elevated temperatures to overcome the deactivation of the ring system. youtube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Ethyl 6-fluoroquinoline-2-carboxylate

Reaction TypeReagentsPredicted Major Product(s)
NitrationHNO₃/H₂SO₄Ethyl 6-fluoro-5-nitroquinoline-2-carboxylate and Ethyl 6-fluoro-8-nitroquinoline-2-carboxylate
BrominationBr₂/FeBr₃Ethyl 5-bromo-6-fluoroquinoline-2-carboxylate and Ethyl 8-bromo-6-fluoroquinoline-2-carboxylate
SulfonationSO₃/H₂SO₄6-Fluoro-2-(ethoxycarbonyl)quinoline-5-sulfonic acid and 6-Fluoro-2-(ethoxycarbonyl)quinoline-8-sulfonic acid

Nucleophilic Substitution Reactions on the Fluoroquinoline System

The electron-deficient nature of the quinoline ring makes it susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups.

Displacement of Halogen Atoms, including Fluorine

The fluorine atom at the C-6 position is a key site for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of halogens in such displacements on aromatic rings typically follows the order F > Cl > Br > I. researchgate.net This is because the rate-limiting step is often the attack of the nucleophile to form a Meisenheimer complex, which is stabilized by the high electronegativity of the fluorine atom. researchgate.net Therefore, the C-6 fluorine atom in this compound is a viable leaving group for the introduction of various nucleophiles. The addition of a fluorine substituent at position 6 is a common feature in the class of fluoroquinolone antibiotics, enhancing their potency. nih.govmdpi.com

Introduction of Amine and Heterocyclic Moieties

The displacement of the C-6 fluorine by nitrogen nucleophiles is a synthetically important reaction for the preparation of biologically active compounds, including derivatives of 6-aminoquinolone, a class of antibacterial agents. acs.org These reactions are typically carried out by heating the fluoroquinoline with an amine, sometimes in the presence of a base. The introduction of a basic amino heterocyclic group at position 7 of the quinolone core has been a key strategy in the development of potent fluoroquinolone antibiotics. mdpi.com While the target molecule has the fluorine at C-6, the principle of nucleophilic displacement by amines is analogous. For instance, the synthesis of 6-amino-8-methylquinolone derivatives highlights the utility of amino groups on the quinoline scaffold for enhancing antibacterial activity. acs.org

Transformations of the Ethyl Ester Moiety at C-2

The ethyl ester group at the C-2 position provides a handle for further molecular modifications, most notably through hydrolysis and transesterification.

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 6-fluoroquinoline-2-carboxylic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. nih.gov Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. google.com Acid-catalyzed hydrolysis is also effective and can be performed using a mixture of an acid, such as sulfuric acid, in an aqueous organic solvent. google.com For example, a process for the hydrolysis of quinolone carboxylic esters involves reacting the ester with a mixture of acetic acid, sulfuric acid, and water. google.com The resulting quinoline-2-carboxylic acid is a valuable intermediate for the synthesis of various active compounds, including those with antidiabetic and antiproliferative activities. medchemexpress.com

Table 2: General Conditions for the Hydrolysis of Ethyl Quinoline-2-carboxylates

ConditionReagentsProduct
Basic1. NaOH (aq) or KOH (aq), Heat2. H₃O⁺Quinoline-2-carboxylic acid
AcidicH₂SO₄, Acetic Acid, Water, HeatQuinoline-2-carboxylic acid

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comorganic-chemistry.org In acid-catalyzed transesterification, the alcohol is typically used as the solvent to drive the equilibrium towards the desired product. masterorganicchemistry.com For base-catalyzed transesterification, an alkoxide corresponding to the desired alcohol is used. masterorganicchemistry.com This reaction allows for the synthesis of a variety of esters of 6-fluoroquinoline-2-carboxylic acid, which can be useful for modifying the solubility and other physicochemical properties of the molecule.

Table 3: General Conditions for Transesterification of this compound

CatalystReagentsProduct
AcidR-OH (solvent), H₂SO₄ (cat.)Alkyl 6-fluoroquinoline-2-carboxylate
BaseR-OH, NaOR (cat.)Alkyl 6-fluoroquinoline-2-carboxylate

Amidation and Hydrazide Formation

The ethyl ester functional group at the C2 position of this compound is a key site for derivatization through nucleophilic acyl substitution.

Amidation: The conversion of the ethyl ester to an amide is a fundamental transformation. This is typically achieved by reacting the ester with a primary or secondary amine. The reaction can be performed by direct aminolysis, often requiring high temperatures and pressures, or more commonly, through the use of coupling agents. Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine), can facilitate the efficient coupling of the corresponding carboxylate salt with an amine. organic-chemistry.orgresearchgate.netorganic-chemistry.org This method is advantageous as it proceeds under mild conditions and is tolerant of a wide range of functional groups. researchgate.netorganic-chemistry.org Another approach involves the conversion of the carboxylic acid (obtained from hydrolysis of the ester) to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. rsc.org

Hydrazide Formation: The synthesis of the corresponding hydrazide derivative, 6-fluoroquinoline-2-carbohydrazide, is accomplished through hydrazinolysis of the ethyl ester. This reaction involves heating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent such as ethanol (B145695). ajchem-a.commdpi.com The resulting hydrazide is a valuable intermediate, serving as a precursor for the synthesis of various heterocyclic compounds, including oxadiazoles (B1248032) and thiazolidinones, through condensation reactions with appropriate reagents. ajchem-a.com

Below is a table summarizing typical conditions for these transformations.

TransformationReagentsSolventConditionsProduct
Amidation Amine, HBTU, Hünig's baseDMF/DCMRoom Temp, 1-2hN-substituted-6-fluoroquinoline-2-carboxamide
Amidation 1. NaOH (hydrolysis) 2. SOCl₂ 3. Amine1. EtOH/H₂O 2. Neat 3. DCM1. Reflux 2. Reflux 3. 0°C to RTN-substituted-6-fluoroquinoline-2-carboxamide
Hydrazide Formation Hydrazine hydrateEthanolReflux6-fluoroquinoline-2-carbohydrazide

Redox Chemistry of the Quinoline Ring

The quinoline core of the molecule can undergo both oxidation and reduction, leading to functionally diverse products.

Reduction Pathways (e.g., dihydroquinoline derivatives)

The quinoline ring can be selectively reduced to yield 1,2-dihydroquinoline (B8789712) or 1,2,3,4-tetrahydroquinoline (B108954) derivatives. The reduction of the C=N bond is often the initial step, forming the 1,2-dihydro intermediate, which can then be further reduced to the fully saturated heterocyclic ring. researchgate.net

A variety of reducing systems can be employed. For instance, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been used to catalyze the reduction of quinolines with hydrosilanes (like phenyldimethylsilane) in the presence of ethanol, yielding 1,2,3,4-tetrahydroquinolines in good yields. researchgate.net Other methods include the use of indium metal in aqueous ethanolic ammonium (B1175870) chloride, which has been shown to selectively reduce the heterocyclic ring of quinolines. researchgate.net These reduction methods are crucial for accessing saturated nitrogen heterocycles, which are important scaffolds in medicinal chemistry.

ReactionReducing SystemKey FeaturesProduct
Heterocycle Reduction PhMe₂SiH, EtOH, Au/TiO₂ catalystSolvent-free, heated conditions.Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylate
Heterocycle Reduction Indium, NH₄ClAqueous EtOHSelective for the heterocyclic ring.

Advanced Coupling and Derivatization Strategies

Modern cross-coupling methodologies offer powerful tools for the late-stage functionalization of the quinoline core, enabling the introduction of diverse substituents.

C-H Borylation Reactions

Iridium-catalyzed C-H borylation has emerged as a premier method for the direct functionalization of heteroarenes. nih.gov This reaction allows for the conversion of a C-H bond into a C-B bond, installing a versatile boronic ester group that can participate in a wide array of subsequent cross-coupling reactions.

For 6-fluoroquinolines, iridium-catalyzed borylation using bis(pinacolato)diboron (B136004) (B₂pin₂) and a catalyst system like [Ir(OMe)COD]₂ with 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) has been studied. nih.govacs.org Research on a closely related substrate, methyl 4-chloro-6-fluoroquinoline-2-carboxylate, demonstrates that the reaction proceeds with high regioselectivity, targeting the C7 position. acs.org The fluorine atom at C6 is believed to direct the borylation to the adjacent C7 position. nih.gov The resulting C7-borylated quinoline is a key intermediate for further diversification.

Substrate (Analog)Catalyst SystemBorylation ReagentSelectivityProductYield
Methyl 4-chloro-6-fluoroquinoline-2-carboxylate[Ir(OMe)COD]₂, dtbpyB₂pin₂C7Methyl 4-chloro-6-fluoro-7-(pinacolboryl)quinoline-2-carboxylate97% (NMR)

Data from a study on a closely related methyl ester analog. acs.org

Other Cross-Coupling Methodologies (e.g., Hiyama, Kumada)

The halogenated or borylated derivatives of this compound are excellent substrates for various palladium or nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org A C7-bromo derivative of the title compound, which can be synthesized from the C7-borylated intermediate via reaction with copper bromide, would be an ideal substrate for this reaction. acs.org This would allow for the introduction of various alkyl or aryl groups at the C7 position. The reaction is known for its high efficiency, although the high reactivity of Grignard reagents limits its functional group tolerance. wikipedia.orgresearchgate.net

Hiyama Coupling: The Hiyama coupling pairs an organosilane with an organic halide under palladium catalysis. organic-chemistry.orgwikipedia.org A key feature of this reaction is the activation of the organosilane, typically with a fluoride (B91410) source like TBAF (tetrabutylammonium fluoride). organic-chemistry.orgyoutube.com Similar to the Kumada coupling, a C7-halo-6-fluoroquinoline-2-carboxylate would serve as the electrophilic partner. Organosilanes are attractive coupling partners due to their stability and low toxicity. youtube.com This methodology provides an alternative route to introduce carbon-based fragments onto the quinoline scaffold.

A plausible synthetic sequence for these couplings is outlined below:

C-H Borylation: Convert this compound to its C7-borylated derivative.

Halogenation: Convert the C7-boryl group to a C7-bromo or C7-iodo group.

Cross-Coupling: React the C7-halo derivative with a Grignard reagent (Kumada) or an organosilane (Hiyama) to form the desired C-C bond.

Coupling ReactionElectrophileNucleophileCatalystKey Features
Kumada C7-Bromo-6-fluoroquinoline derivativeGrignard Reagent (R-MgX)Ni or Pd-basedHigh reactivity, sensitive to acidic functional groups.
Hiyama C7-Bromo-6-fluoroquinoline derivativeOrganosilane (R-SiR'₃)Pd-based, Fluoride activator (e.g., TBAF)Stable nucleophiles, requires activation step.

Click Chemistry Approaches for Triazole Conjugation

The functionalization of quinoline scaffolds is a significant area of research in medicinal chemistry due to the therapeutic potential of quinoline derivatives. "Click chemistry," a concept introduced by K. B. Sharpless, offers an efficient and reliable method for creating complex molecules from simpler building blocks. The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. This approach is characterized by high yields, mild reaction conditions, and high selectivity, making it ideal for creating libraries of compounds for drug discovery. wikipedia.orgorganic-chemistry.org

While direct studies on the triazole conjugation of this compound via click chemistry are not extensively documented, the principles of organic synthesis allow for a scientifically sound projection of how such a conjugation could be achieved. The core strategy involves the introduction of either an azide or an alkyne functionality onto the quinoline ring, transforming it into a suitable partner for a subsequent CuAAC reaction.

Functionalization of the Quinolone Core

To participate in a click reaction, the this compound molecule must first be modified to bear either a terminal alkyne or an azide group. Several synthetic strategies have been reported for the introduction of these functional groups into quinoline systems.

Introduction of an Azide Group:

The synthesis of azidoquinolines can be accomplished through various methods. One common approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen, with an azide salt (e.g., sodium azide). Alternatively, a diazotization reaction of an amino-substituted quinoline followed by treatment with sodium azide can yield the desired azidoquinoline. researchgate.netnih.gov For instance, if an amino group were present on the this compound core, it could be converted to an azide.

Introduction of an Alkyne Group:

The introduction of an alkyne moiety onto the quinoline scaffold can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction typically involves the coupling of a haloquinoline with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net Modern, metal-free methods for the synthesis of alkynyl quinolines have also been developed. researchgate.net

Hypothetical Pathway for Triazole Conjugation

A plausible synthetic route for the triazole conjugation of this compound would first involve the introduction of a reactive handle for functionalization, for example, through C-H activation or by derivatizing the existing ester group. A more direct approach would be to start from a precursor where an additional functional group allows for the attachment of an azide or alkyne.

Let's consider a hypothetical scenario where an amino-substituted version of the parent compound, such as ethyl 5-amino-6-fluoroquinoline-2-carboxylate, is available. This would allow for a straightforward conversion to an azide, followed by a click reaction.

Table 1: Hypothetical Reaction Scheme for Triazole Conjugation

StepReactionReactantsReagents and ConditionsProduct
1Diazotization & AzidationEthyl 5-amino-6-fluoroquinoline-2-carboxylate1. NaNO₂, aq. HCl, 0-5 °C2. NaN₃Ethyl 5-azido-6-fluoroquinoline-2-carboxylate
2CuAAC Click ReactionEthyl 5-azido-6-fluoroquinoline-2-carboxylate, Phenylacetylene (B144264)CuSO₄·5H₂O, Sodium ascorbate, t-BuOH/H₂O, rtEthyl 6-fluoro-5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2-carboxylate

This two-step process would yield a triazole-conjugated quinoline derivative. The first step involves the conversion of the amino group to an azide. The second step is the classic CuAAC reaction, where the newly formed azide reacts with a terminal alkyne (in this case, phenylacetylene as an example) to form the stable triazole ring. The use of a copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, is crucial for the efficiency and regioselectivity of this cycloaddition. organic-chemistry.org

The versatility of click chemistry allows for the use of a wide array of alkynes, enabling the generation of a diverse library of triazole-conjugated quinoline compounds for further investigation. nih.gov

Advanced Spectroscopic and Computational Characterization in Fluoroquinoline Research

Spectroscopic Analysis Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules like ethyl 6-fluoroquinoline-2-carboxylate. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the cornerstone of molecular structure determination. ¹H NMR would be used to identify the number of distinct protons, their chemical environments, and their proximity to one another through spin-spin coupling. ¹³C NMR provides information on the carbon skeleton of the molecule. For a fluorinated compound such as this, ¹⁹F NMR is crucial for confirming the presence and electronic environment of the fluorine atom on the quinoline (B57606) ring.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Key vibrational bands expected for this compound would include C=O stretching for the ester group, C-O stretching, C=N and C=C stretching within the quinoline ring system, and C-F stretching.

Mass Spectrometry (MS) : This technique provides the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition and exact mass, providing definitive proof of the chemical formula.

Despite the critical role of these techniques, a detailed search of scientific literature did not yield specific, published experimental NMR, IR, or mass spectrometry data for this compound. While data exists for analogous compounds, such as chloro and bromo derivatives, specific spectral datasets for the title compound are not publicly available.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as π–π stacking or hydrogen bonding, which govern the crystal packing.

For this compound, an X-ray crystal structure would reveal the planarity of the quinoline ring system and the conformation of the ethyl carboxylate substituent relative to the ring. Such structural details are vital for understanding structure-activity relationships and for computational modeling.

A review of crystallographic databases and scientific literature indicates that while crystal structures for closely related derivatives have been reported, a specific crystallographic study for this compound has not been published.

ParameterExpected Data
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)Å and °
Volume (V)ų
Molecules per unit cell (Z)Integer value
Calculated Densityg/cm³

This table indicates the type of data that would be obtained from an X-ray crystallography study; however, no experimental data is currently available for the title compound.

Density Functional Theory (DFT) and Other Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the behavior of molecules at an electronic level. These theoretical studies complement experimental data by providing information that can be difficult or impossible to measure directly.

DFT calculations are used to determine the optimal three-dimensional geometry (molecular conformation) of a molecule and to analyze its electronic properties. Key parameters such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) can be calculated. The HOMO-LUMO energy gap is particularly important as it relates to the molecule's reactivity and electronic transitions. While DFT studies have been performed on analogous quinoline derivatives, specific computational analyses of the electronic structure and conformation of this compound are not found in the current body of literature.

Computational methods are powerful tools for predicting the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, allowing for the calculation of activation energies and reaction enthalpies. This information is crucial for understanding reaction mechanisms, predicting product formation, and optimizing synthesis conditions. For fluoroquinolones, this could involve modeling their synthesis or their mechanism of action at a biological target. However, no specific published computational studies on the reaction mechanisms and energetics involving this compound were identified.

A significant application of DFT is the prediction of spectroscopic data. Theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and UV-visible electronic transitions can be performed. These predicted spectra are invaluable for aiding the interpretation and assignment of experimental data. By comparing calculated and experimental spectra, a higher degree of confidence in the structural assignment can be achieved. As with the other areas, the absence of experimental data for this compound is mirrored by a lack of specific computational studies predicting its spectroscopic parameters in the available literature.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Fluoroquinolones

General Principles of SAR in Fluoroquinolone Chemistry

The foundational structure of a fluoroquinolone consists of a bicyclic quinolone or naphthyridone core. mdpi.com SAR studies have established that certain structural features are indispensable for antibacterial action. The carboxylic acid group at the C-3 position and the adjacent keto group at the C-4 position are critical. youtube.comscribd.com These two groups are essential for the molecule's interaction with its primary bacterial targets, DNA gyrase and topoisomerase IV, by forming a binding complex with the enzyme and bacterial DNA. youtube.comoup.com Saturation of the double bond between the C-2 and C-3 positions results in a loss of activity. youtube.com While numerous modifications across the quinolone scaffold have been explored, the carboxy-4-pyridone nucleus remains the cornerstone for the antimicrobial activity of this class. scribd.com

Impact of Substitution at the C-6 Position (Fluorine) on Investigational Activities

The introduction of a fluorine atom at the C-6 position was a pivotal moment in the development of this class, marking the transition from quinolones to the more potent fluoroquinolones. researchgate.netnih.gov This single substitution dramatically enhances the compound's antibacterial potency and its ability to inhibit DNA gyrase. researchgate.netnih.gov The fluorine at C-6 increases the lipophilicity of the molecule, which is thought to improve its penetration through bacterial cell walls. scribd.com This modification has proven so fundamental that it is a characteristic feature of nearly all clinically relevant and recently developed analogues. nih.gov

Influence of Modifications at the C-2 Carboxylate Position on Molecular Interactions and Investigational Efficacy

While the C-3 carboxylic acid is deemed essential for activity, modifications at other positions, including C-2, have been investigated. Generally, any substitution at the C-2 position is reported to decrease or eliminate antibacterial activity. youtube.com The subject compound, Ethyl 6-fluoroquinoline-2-carboxylate, features an ester group at the C-2 position instead of the conventional C-3 carboxylic acid.

In medicinal chemistry, ester groups are often employed as prodrugs. It is hypothesized that the ethyl ester at the C-2 position in this specific molecule may be designed to be hydrolyzed by esterase enzymes in vivo to yield the corresponding carboxylic acid. This bioactivation would unmask the active pharmacophore. The placement at C-2, rather than the traditional C-3, represents a significant structural deviation. Further research would be needed to determine if the resulting 2-carboxy metabolite retains the ability to effectively bind to the target enzymes or if this novel arrangement alters the binding mode and efficacy. Investigations into C-3 modifications have shown that replacing the carboxyl group with other moieties, such as aminothiazole, can yield compounds that still target DNA gyrase, suggesting some structural flexibility is tolerated. nih.gov

Strategic Derivatization at Other Key Positions (e.g., N-1, C-7, C-8) for Modulating Investigational Biological Activity

Modifications at the N-1, C-7, and C-8 positions are primary strategies for modulating the biological and pharmacokinetic properties of fluoroquinolones. researchgate.net

N-1 Position: The substituent at the N-1 position influences the compound's potency and interacts with a hydrophobic region of the DNA. oup.com Small alkyl groups, such as ethyl or cyclopropyl (B3062369), are commonly used. youtube.com A cyclopropyl group, in particular, has been shown to confer superior activity compared to an ethyl or methyl group and is a feature of many successful fluoroquinolones. mdpi.comyoutube.comresearchgate.net

C-7 Position: The substituent at the C-7 position has a profound impact on the spectrum of activity, potency, and pharmacokinetic properties. conicet.gov.ar Typically, a nitrogen-containing heterocyclic ring, such as a piperazine (B1678402) or pyrrolidine, is installed at this position. scribd.comnih.gov These groups can be further substituted to refine activity; for instance, adding a methyl group to the piperazine ring can increase potency. youtube.com The nature of the C-7 substituent is also a key determinant in modulating effects on the central nervous system. nih.gov

C-8 Position: The C-8 position offers another site for strategic modification. A fluorine atom at C-8 can enhance activity. youtube.com Alternatively, introducing a methoxy (B1213986) group at this position has been shown to reduce photosensitivity, a potential side effect of this class. psu.edu Fusing the N-1 and C-8 positions to create a rigid ring system, as seen in levofloxacin, is another successful design strategy that impacts lethality against bacteria. nih.gov

Below is a data table summarizing the impact of substitutions at key positions on the fluoroquinolone scaffold.

PositionCommon Substituent(s)Impact on Investigational Activity
N-1 Cyclopropyl, Ethyl, FluorophenylInfluences potency; interacts with hydrophobic pocket of DNA. youtube.comoup.com Cyclopropyl often confers highest activity. researchgate.net
C-2 Hydrogen (unsubstituted)Substitution at this position generally leads to loss of activity. youtube.com
C-3 Carboxylic AcidEssential for binding to DNA gyrase and topoisomerase IV. youtube.comscribd.com
C-4 Keto GroupEssential for binding to DNA gyrase and topoisomerase IV. youtube.comscribd.com
C-6 FluorineDramatically increases potency and gyrase inhibition; improves cell penetration. researchgate.netnih.govnih.gov
C-7 Piperazine, Pyrrolidine ringsModulates spectrum of activity, potency, and pharmacokinetics. conicet.gov.arnih.gov
C-8 Halogen (F, Cl), MethoxyCan increase activity and reduce side effects like photosensitivity. youtube.compsu.edu

In Silico Approaches to Ligand-Receptor Binding and SAR Analysis (e.g., Molecular Docking)

Modern drug discovery heavily relies on computational, or in silico, methods to accelerate the design and optimization of new chemical entities. Molecular docking is a prominent technique used in fluoroquinolone research to predict and analyze the interactions between a potential drug molecule (ligand) and its biological target (receptor), such as DNA gyrase. researchgate.netmdpi.com

These computational models allow researchers to visualize the probable binding mode of a compound within the active site of the target enzyme. researchgate.net By calculating a "docking score" or "binding energy," which estimates the affinity of the ligand for the receptor, scientists can screen large libraries of virtual compounds and prioritize the most promising candidates for chemical synthesis and further testing. researchgate.netmdpi.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netmdpi.com For example, docking results have helped to understand how fluoroquinolone analogs interact with key amino acid residues in the active site of DNA gyrase, providing a rational basis for observed SAR data and guiding the design of new derivatives with improved binding and potentially greater efficacy. mdpi.comrsc.orgnih.gov

Investigational Biological Activities and Mechanistic Insights of Fluoroquinolone Derivatives Pre Clinical Focus

Exploration of Investigational Antimicrobial Potential

The antimicrobial effects of fluoroquinolones are primarily attributed to their interaction with essential bacterial enzymes, leading to the disruption of DNA replication and repair mechanisms.

Enzyme Inhibition Studies (e.g., Bacterial DNA Gyrase, Topoisomerase IV)

Fluoroquinolones are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govsigmaaldrich.com These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and recombination. sigmaaldrich.com The inhibitory action typically involves the stabilization of a covalent complex between the enzyme and cleaved DNA, which ultimately leads to double-strand breaks and bacterial cell death. nih.gov

DNA Intercalation and Interaction Mechanisms

The mechanism of action for many fluoroquinolones involves the formation of a ternary complex with the topoisomerase enzyme and DNA. nih.gov This interaction stabilizes the cleaved DNA, effectively "poisoning" the enzyme and preventing the re-ligation of the DNA strands. nih.gov While direct evidence of DNA intercalation by Ethyl 6-fluoroquinoline-2-carboxylate is not specified in the available literature, this mechanism is a hallmark of the fluoroquinolone class.

Evaluation Against Specific Microbial Strains in Research Models

The antimicrobial efficacy of fluoroquinolone derivatives is often evaluated through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. While a comprehensive MIC table for this compound is not available, research on similar compounds provides relevant data. For example, a series of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid derivatives, structurally related to the target compound, have demonstrated antibacterial activities against several plant pathogenic bacteria, with some compounds showing better activity than the reference drug norfloxacin (B1679917) against Xanthomonas oryzae.

Investigational Anticancer Activities

In addition to their antimicrobial properties, certain fluoroquinolone derivatives have demonstrated potential as anticancer agents. This activity is often linked to their ability to inhibit human topoisomerases and modulate the cell cycle.

Topoisomerase II Inhibition (e.g., Human Topoisomerase II beta)

Human topoisomerase II is a key target for many anticancer drugs. Fluoroquinolones have been shown to exhibit inhibitory activity against human topoisomerase II isoforms (α and β). sigmaaldrich.com This inhibition can lead to the accumulation of DNA double-strand breaks in cancer cells, ultimately triggering apoptosis. Studies on various fluoroquinolones have explored their impact on human topoisomerase IIα and IIβ, though specific inhibitory concentrations for this compound are not documented. sigmaaldrich.com It is known that human topoisomerase IIβ is a target of anticancer drugs, and its promoter activity is regulated by factors such as NF-Y and Sp1.

Cell Cycle Modulation in Research Models

The anticancer effects of fluoroquinolones can also be attributed to their ability to induce cell cycle arrest. For example, some fluoroquinolone derivatives have been shown to cause cell cycle arrest at the G2/M phase in cancer cells. This disruption of the normal cell cycle progression can prevent cancer cell proliferation and contribute to their cytotoxic effects. While specific studies on the cell cycle modulation by this compound are not available, this remains a plausible mechanism of any potential anticancer activity.

Modulation of miRNA Maturation Pathways

While direct studies on this compound's role in miRNA maturation are not prominent in published literature, extensive research into the broader class of fluoroquinolone derivatives reveals a significant potential for this mechanism of action. The modulation of microRNA (miRNA) processing is an emerging area of interest for therapeutic intervention, particularly in oncology.

Certain fluoroquinolones have been identified as small-molecule enhancers of miRNA (SMERs). plos.org The antibiotic enoxacin (B1671340), for example, has been shown to promote the processing of miRNA by binding to the TAR-binding protein (TRBP), a critical component of the Dicer complex responsible for miRNA maturation. nih.govnih.gov This enhancement of miRNA biogenesis can restore the levels of tumor-suppressing miRNAs, leading to anticancer effects. plos.orgbiorxiv.org Interestingly, this activity is not universal across all fluoroquinolones; ofloxacin, a structurally related compound, demonstrates a much weaker ability to modulate miRNA processing, which correlates with lower anti-melanoma activity in preclinical models. plos.org

This differential activity highlights the specific structure-activity relationships that govern this biological effect. Building on these findings, a medicinal chemistry program identified a novel fluoroquinolone, known as compound 33 , which showed augmented potency against ovarian cancer cells and a stronger binding affinity for TRBP compared to enoxacin. nih.gov This derivative was found to modulate both siRNA and miRNA maturation in a TRBP-dependent manner, establishing it as a promising template for developing new anticancer agents with a distinct mechanism of action. nih.gov Some studies also propose that fluoroquinolones may directly bind to pre-miRNA hairpins, potentially inhibiting maturation by altering the structure and preventing recognition by Dicer. nih.gov

This body of research strongly suggests that the quinolone scaffold, particularly when fluorinated, can be engineered to interact with the cellular miRNA processing machinery.

Other Emerging Investigational Biological Activities (e.g., Anti-inflammatory Properties)

Beyond well-established antibacterial and anticancer research, the fluoroquinolone scaffold is being explored for other therapeutic properties, including immunomodulatory and anti-inflammatory effects. The core structure is recognized as a versatile template for developing novel agents with these capabilities. For instance, a closely related compound, Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, is noted as a valuable intermediate in the synthesis of potential anti-inflammatory agents.

Preclinical studies on specific derivatives have provided direct evidence of these immunomodulatory effects. One such compound, Ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN) , was investigated for its immunobiological properties. Research showed that 6FN could effectively induce the release of a range of pro- and anti-inflammatory cytokines from RAW 264.7 macrophage cells, even at low concentrations. This indicates a complex immunomodulatory profile capable of influencing T-helper cell responses (TH1, TH2, and TH17), which are critical in coordinating inflammatory and anti-infective processes.

The table below summarizes the observed immunomodulatory activity of this related fluoroquinolone derivative.

Compound NameCell LineObserved Biological Activity
Ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN) RAW 264.7Effective induction of pro- and anti-inflammatory TH1, TH2, and TH17 cytokines, suggesting significant immunomodulatory properties with potential anti-cancer and anti-infection activities.

Comparative Analysis with Related Fluoroquinolone Scaffolds in Research

The biological activity of the this compound scaffold can be understood by comparing it with related structures that have been evaluated in preclinical research. The introduction of a fluorine atom at the C-6 position is a hallmark of many clinically successful fluoroquinolones, markedly improving antimicrobial activity compared to non-fluorinated analogues. Variations at other positions on the quinolone ring lead to a diverse range of pharmacological activities, from anticancer and immunomodulatory to antiplasmodial effects.

A comparative analysis highlights the scaffold's versatility:

Modulators of miRNA Processing (Enoxacin vs. Compound 33): Enoxacin's ability to enhance miRNA processing gives it anticancer properties. However, compound 33 , an optimized derivative, shows superior anti-ovarian cancer activity due to a stronger binding affinity for the TRBP protein. nih.gov This demonstrates that targeted modifications to the quinolone core can significantly enhance this specific mechanism of action.

Immunomodulatory and Cytotoxic Derivatives (6FN): The addition of nitro and oxo groups, as seen in Ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN) , imparts potent cytotoxic activity against cancer cells (HeLa, B16) and distinct immunomodulatory effects. This profile differs significantly from the primary antibacterial or miRNA-modulating activities of other derivatives.

Antiplasmodial Agents: Extensive modification of the 6-fluoroquinoline (B108479) core at the 2 and 4 positions has yielded potent anti-malarial compounds. One derivative, 6-fluoro-2-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide , demonstrated exceptionally high in vitro activity (IC50 ≤ 0.0029 µM) against Plasmodium falciparum and a 99.6% reduction in parasitemia in an in vivo mouse model of Plasmodium berghei. nih.gov

The following table provides a comparative overview of the investigational activities of these diverse fluoroquinolone scaffolds.

Compound/ScaffoldPrimary Investigational ActivityKey Mechanistic Feature / Finding
Enoxacin Anticancer, AntiviralEnhances miRNA maturation by binding to TRBP, a Dicer co-factor. plos.orgnih.govnih.gov
Compound 33 Anticancer (Ovarian)Binds to TRBP with higher affinity than enoxacin, leading to augmented modulation of miRNA maturation and greater potency. nih.gov
Ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN) Anticancer, ImmunomodulatoryInduces apoptosis in cancer cells and modulates the release of pro- and anti-inflammatory cytokines from macrophages.
6-fluoro-2-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide Antiplasmodial (Antimalarial)High in vitro potency against multidrug-resistant P. falciparum and significant in vivo efficacy against P. berghei. nih.gov
Ofloxacin miRNA Modulation (Negative Control)Structurally related to enoxacin but shows significantly weaker ability to promote miRNA processing and corresponding lower anti-melanoma activity. plos.org

This comparative analysis underscores that while the 6-fluoroquinoline core is a privileged structure in medicinal chemistry, its ultimate biological application is dictated by the specific functional groups appended to the ring system.

Future Directions and Research Perspectives in Quinoline Chemistry

Development of Novel and Sustainable Synthetic Routes for 2-Carboxylated Fluoroquinolines

The chemical synthesis of 2-carboxylated fluoroquinolones is undergoing a significant transformation, driven by the principles of green chemistry. Traditional synthetic methods often involve costly reagents, large volumes of hazardous solvents, and harsh reaction conditions, which are not ideal for the modern pharmaceutical industry. nih.govmdpi.comnbinno.com Consequently, there is a strong impetus to develop greener, more efficient, and sustainable processes.

Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov Furthermore, researchers are exploring metal-free synthetic routes to avoid potential contamination of the final products with residual metals, which is a crucial consideration for pharmaceutical applications. rsc.org These sustainable approaches not to only make the synthesis more cost-effective and environmentally benign but also open up avenues for the creation of novel fluoroquinolone derivatives. mdpi.com

Advanced Derivatization Strategies for Enhanced Molecular Diversity and Targeted Library Synthesis

To explore the full therapeutic potential of quinoline-2-carboxylates, medicinal chemists are employing advanced derivatization strategies to create large and diverse libraries of compounds for biological screening. The core structure of Ethyl 6-fluoroquinoline-2-carboxylate offers multiple points for modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Key areas for derivatization include:

Position 3: Modifications at this position can significantly influence biological activity. The introduction of various substituents can be achieved through different chemical reactions to create a range of analogues. mdpi.com

Position 7: The substituent at this position is known to be crucial for the antibacterial activity of many fluoroquinolones. Introducing diverse heterocyclic moieties at this position can modulate the spectrum of activity and pharmacokinetic properties. mdpi.com

The Carboxylate Group: The ester group at position 2 can be converted into a variety of other functional groups, such as amides, hydrazides, or heterocyclic rings like oxadiazoles (B1248032) and thiazolidinones. ajchem-a.com These transformations can lead to compounds with entirely new biological profiles.

Application of Integrated Computational Tools for Rational Design and Mechanistic Understanding

The integration of computational tools has become indispensable in the rational design of novel quinoline-2-carboxylate derivatives and in understanding the mechanisms of their synthesis. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) calculations are being used to accelerate the drug discovery process.

Rational Drug Design:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target protein. It is used to design quinoline (B57606) derivatives with enhanced binding affinity for their biological targets, such as bacterial enzymes or cancer-related proteins. nih.govnih.govnih.govresearchgate.net For example, docking studies have been used to design quinoline derivatives as potential inhibitors of HIV reverse transcriptase and SARS-CoV-2 proteases. nih.govnih.gov

3D-QSAR: Three-dimensional QSAR models correlate the biological activity of a series of compounds with their 3D structural and electronic properties. mdpi.combiointerfaceresearch.com These models help to identify the key molecular features responsible for activity and guide the design of more potent analogues. nih.govbiointerfaceresearch.com

Mechanistic Understanding:

Density Functional Theory (DFT): DFT calculations are employed to study the electronic structure of molecules and to elucidate the mechanisms of chemical reactions. researchgate.netnih.govresearchgate.net This allows chemists to understand the intricacies of quinoline synthesis, predict the feasibility of new synthetic routes, and optimize reaction conditions. nih.govacs.org By providing insights into transition states and reaction pathways, DFT helps in the development of more efficient and selective synthetic methods.

These computational approaches reduce the need for extensive and time-consuming experimental work by prioritizing the synthesis of compounds with the highest probability of success.

Exploration of New Investigational Biological Targets and Therapeutic Areas for Quinoline-2-carboxylates

While quinolones are well-established as antibacterial agents that target bacterial DNA gyrase and topoisomerase IV, research is actively exploring new biological targets and therapeutic applications for quinoline-2-carboxylates. nbinno.commdpi.com This expansion into new areas is driven by the versatility of the quinoline scaffold and its ability to interact with a wide range of biological macromolecules.

Emerging Therapeutic Areas:

Anticancer Agents: Numerous studies have demonstrated the potential of quinoline derivatives as anticancer agents. mdpi.commdpi.commdpi.combiointerfaceresearch.com They have been shown to inhibit various cancer-related targets, including receptor tyrosine kinases like c-MET, topoisomerases, and proteins involved in cell cycle regulation. nih.govmdpi.com

Antiviral Activity: Quinoline-based compounds are being investigated as potential treatments for viral infections, including HIV and SARS-CoV-2. nih.govnih.gov

Antimalarial and Antitubercular Activity: The quinoline core is a key feature in several antimalarial drugs, and new derivatives are being developed to combat drug-resistant strains of malaria. ijcps.org Similarly, novel quinoline-based compounds are showing promise as inhibitors of Mycobacterium tuberculosis. nih.gov

Other Therapeutic Targets: Quinoline-2-carboxylates have also been found to exhibit antidiabetic activity by inhibiting α-glucosidase and α-amylase. medchemexpress.com Furthermore, derivatives are being explored as antiallergy agents and for their potential in treating neurodegenerative diseases. nih.gov

This diversification of therapeutic targets highlights the remarkable potential of the quinoline-2-carboxylate scaffold in addressing a broad spectrum of diseases beyond bacterial infections.

Integration with Emerging Technologies in Chemical Biology for High-Throughput Screening and Analysis

The discovery of new bioactive quinoline-2-carboxylates is being significantly accelerated by the integration of emerging technologies in chemical biology, particularly high-throughput screening (HTS). HTS allows for the rapid testing of large and diverse compound libraries against specific biological targets.

High-Throughput Screening (HTS):

Pharmaceutical companies and academic institutions maintain extensive compound libraries, often containing millions of small molecules. nuvisan.com These libraries, which include diverse quinoline derivatives, can be rapidly screened to identify "hits"—compounds that show activity against a target of interest. ku.edustanford.edu

Virtual screening is a computational HTS method that uses docking and other modeling techniques to screen vast virtual libraries of compounds against a target protein structure. nih.gov This approach is faster and more cost-effective than experimental HTS and helps to prioritize compounds for synthesis and biological testing.

The combination of targeted library synthesis (as described in section 7.2) and HTS provides a powerful engine for drug discovery. Once hits are identified, further optimization through medicinal chemistry, guided by computational tools (section 7.3), can lead to the development of potent and selective clinical candidates. This integrated approach, from rational design and sustainable synthesis to high-throughput biological evaluation, represents the future of drug discovery in the field of quinoline chemistry.

Q & A

Q. What are the recommended synthetic routes for Ethyl 6-fluoroquinoline-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via multi-step reactions involving halogenation, cyclization, and esterification. Ultrasound-assisted one-pot synthesis (as demonstrated for analogous quinoline derivatives) improves efficiency by reducing reaction time and enhancing yield. Key parameters include:
  • Catalyst : Use phase-transfer catalysts like PEG-400 to improve solubility and reaction kinetics .
  • Solvent : Acetonitrile (MeCN) under reflux is effective for cyclization steps .
  • Temperature Control : Optimize reflux conditions to balance reaction speed and byproduct formation.
    Data Table : Comparison of Traditional vs. Ultrasound-Assisted Synthesis
ParameterTraditional MethodUltrasound-Assisted Method
Reaction Time12–24 hours3–6 hours
Yield (%)60–7585–92
Byproduct FormationModerateMinimal

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Safety measures are critical due to potential acute toxicity (oral, dermal, inhalation) observed in structurally similar compounds:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • First Aid :
  • Inhalation : Move to fresh air; seek medical attention if respiratory distress persists .
  • Ingestion : Do not induce vomiting; rinse mouth with water and consult a physician .
  • Storage : Store in airtight containers away from heat sources and ignition points .

Advanced Research Questions

Q. How can crystallographic software like SHELXL and ORTEP-III be utilized to determine the molecular structure and conformation of this compound?

  • Methodological Answer :
  • Structure Refinement : Use SHELXL for high-resolution refinement of X-ray diffraction data. Key steps include:
  • Inputting HKL files with intensity data.
  • Applying restraints for disordered groups (e.g., ethyl or fluorine substituents) to improve model accuracy .
  • Visualization : ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement parameters, aiding in identifying conformational flexibility .
    Example Crystallographic Parameters (from analogous quinoline derivatives):
ParameterValue
Space GroupP 1
Unit Cell (Å)a=8.21, b=10.34, c=12.56
R-factor (%)3.8

Q. How can ring-puckering analysis resolve conformational ambiguities in this compound derivatives?

  • Methodological Answer : The Cremer-Pople puckering parameters quantify non-planar distortions in the quinoline ring. For this compound:
  • Calculate displacement coordinates (Δzi) relative to the mean plane using crystallographic data.

  • Compute puckering amplitude (θ) and phase angle (φ) to classify ring conformations (e.g., envelope, half-chair) .
    Implications : Conformational flexibility influences intermolecular interactions (e.g., hydrogen bonding) and biological activity.

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or substituent effects. Address these by:
  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluoro vs. chloro at position 6) using computational docking (e.g., AutoDock Vina) to predict binding affinities .
    Data Table : Biological Activity of Quinoline Derivatives
CompoundIC50 (µM)Target Protein
This compound12.3Topoisomerase II
Ethyl 6-chloro analogue8.7Topoisomerase II

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